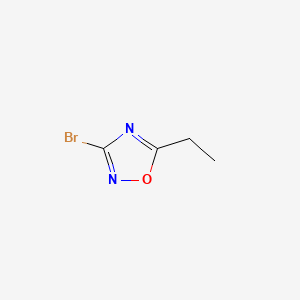

3-Bromo-5-ethyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

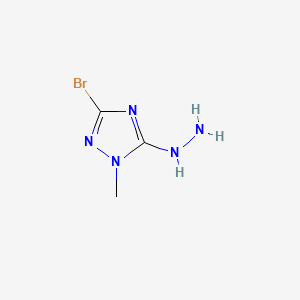

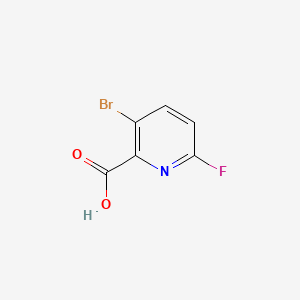

3-Bromo-5-ethyl-1,2,4-oxadiazole is a compound with the molecular formula C5H5BrN2O3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 .Physical And Chemical Properties Analysis

3-Bromo-5-ethyl-1,2,4-oxadiazole has a molecular weight of 221.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Agricultural Applications

1,2,4-Oxadiazole derivatives, including 3-Bromo-5-ethyl-1,2,4-oxadiazole, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Activity

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anticancer Activity

1,2,4-oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .

Anti-inflammatory and Analgesic Properties

These compounds have also shown anti-inflammatory and analgesic properties .

Antidiabetic Properties

1,2,4-oxadiazole derivatives have been found to have antidiabetic properties .

Use in Synthesis of Cholinergic Drugs

3-Bromo-5-ethyl-1,2,4-oxadiazole is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Use in Synthesis of Oxazolidinone Derivatives

Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .

Anticonvulsant Properties

Compounds showing desirable biological activity include heterocyclic moieties such as 1,2,4-oxadiazoles, which have been found to have anticonvulsant properties .

Safety and Hazards

The safety information available indicates that 3-Bromo-5-ethyl-1,2,4-oxadiazole is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 3-Bromo-5-ethyl-1,2,4-oxadiazole and similar compounds are likely to involve further exploration of their biological activity and potential applications in medicine and agriculture . New methods of synthesizing complex structures containing oxadiazole rings are also being sought .

properties

IUPAC Name |

3-bromo-5-ethyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNVODTUMQHJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296420 |

Source

|

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethyl-1,2,4-oxadiazole | |

CAS RN |

1256643-25-0 |

Source

|

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.